molecular formula C14H14N4O5 B4733381 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid

4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid

Cat. No.: B4733381
M. Wt: 318.28 g/mol
InChI Key: NYMNXWCYMPNBPN-UHFFFAOYSA-N
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Description

4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid is a complex organic compound that features a pyrazole ring substituted with a nitro group, linked to a benzoic acid moiety through a butanoyl chain

Properties

IUPAC Name

4-[4-(4-nitropyrazol-1-yl)butanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5/c19-13(16-11-5-3-10(4-6-11)14(20)21)2-1-7-17-9-12(8-15-17)18(22)23/h3-6,8-9H,1-2,7H2,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMNXWCYMPNBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid typically involves multiple steps:

    Formation of 4-nitro-1H-pyrazole: This can be achieved by nitration of 1H-pyrazole.

    Attachment of the butanoyl chain: The 4-nitro-1H-pyrazole is then reacted with a butanoyl chloride in the presence of a base to form 4-(4-nitro-1H-pyrazol-1-yl)butanoyl chloride.

    Coupling with benzoic acid: The final step involves the reaction of 4-(4-nitro-1H-pyrazol-1-yl)butanoyl chloride with benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products:

    Reduction: 4-{[4-(4-amino-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid.

    Substitution: Various halogenated derivatives of the benzoic acid moiety.

Scientific Research Applications

4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various functionalized compounds.

Mechanism of Action

The mechanism of action of 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group may play a role in redox reactions, while the benzoic acid moiety could facilitate binding to target proteins.

Comparison with Similar Compounds

    4-(1H-Pyrazol-4-yl)benzoic acid: Lacks the nitro and butanoyl groups, making it less complex.

    4-(1H-Imidazol-1-yl)benzoic acid: Contains an imidazole ring instead of a pyrazole ring.

    4-(1H-Pyrazol-1-ylmethyl)benzoic acid: Features a pyrazole ring linked through a methyl group rather than a butanoyl chain.

Uniqueness:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid
Reactant of Route 2
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4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid

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